

HIV Gag Peptide (197-205): An Immunodominant Epitope for Cellular Immunity

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Compound of Interest

Compound Name: HIV gag peptide (197-205)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus (HIV) Gag protein is a critical structural component of the virus and a major target for the host's cellular immune response. Within the p24 capsid region of the Gag polyprotein lies the peptide spanning amino acids 197-205, a highly immunodominant epitope in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Kd.^{[1][2][3][4]} This nonamer peptide, with the amino acid sequence AMQMLKETI, has been extensively studied as a model epitope for understanding HIV-specific cytotoxic T-lymphocyte (CTL) responses and for the development of T-cell-based vaccines.^[5]^[6] Its ability to elicit robust and protective CD8+ T-cell responses makes it a valuable tool in preclinical vaccine research. This guide provides a comprehensive overview of the HIV Gag (197-205) peptide, including its immunological properties, the experimental methods used to characterize its responses, and the underlying cellular pathways.

Immunological Properties and T-Cell Responses

The HIV Gag (197-205) peptide is a potent activator of CD8+ T-cells in H-2Kd-expressing mice.^{[1][2]} This activation is a key component of the adaptive immune response against virally infected cells.

T-Cell Response Characteristics

The cellular immune response to the Gag (197-205) epitope is characterized by the proliferation of specific CD8⁺ T-cells and the production of effector molecules such as cytokines and cytolytic proteins. The primary cytokine associated with this anti-viral response is Interferon-gamma (IFN- γ). Studies have consistently shown that stimulation with the AMQMLKETI peptide leads to a significant production of IFN- γ by CD8⁺ T-cells isolated from immunized mice.^{[7][8]}

Beyond IFN- γ , a comprehensive analysis of the cytokine and chemokine profiles of Gag (197-205)-specific CD8⁺ T-cells has revealed a more complex picture. Using single-cell gene expression analysis, researchers have identified the expression of various other molecules, including chemokines like MIP-1 α , MIP-1 β , and RANTES, as well as cytotoxic molecules like granzymes and perforin.^[9] The expression levels of these molecules can be influenced by the route of immunization.^{[6][9]} For instance, intranasal immunization has been shown to generate higher avidity CTL responses compared to intramuscular routes.^[6]

The following tables summarize quantitative data on T-cell responses to the HIV Gag (197-205) peptide from various studies.

Experimental System	Assay	Stimulus	Responding Cell Population	Quantitative Readout	Reference
BALB/c mice immunized with FPV-HIV/VV-HIV	KdGag197–205-tetramer staining	-	Splenic CD8+ T-cells	~1.5% of CD8+ T-cells were $\alpha 4\beta 7+$	[9]
BALB/c mice immunized with Lmdd-gag	In vivo CTL assay	Gag197-205 peptide-coated target cells	Splenocytes	79% specific lysis of target cells	[10]
BALB/c mice immunized with anti-DEC-p24 fusion mAb	ELISPOT	AMQMLKETI peptide (2 μ g/ml)	Splenic CD8+ T-cells	>1000 IFN- γ spot-forming cells / 10 ⁶ cells	[11]
HIV-infected long-term asymptomatics	Limiting Dilution Assay	Gag-expressing target cells	Peripheral Blood Mononuclear Cells	1/300 - 1/21,000 precursor CTL frequency	[12]
Asymptomatic HIV-infected patients	Limiting Dilution Assay	Gag-expressing target cells	Peripheral Blood Mononuclear Cells	Up to 488 Gag-specific CTL precursors / 10 ⁶ PBMC	[13]

Experimental System	Assay	Stimulus	Responding Cell Population	Cytokine/ Effector Molecule	Quantitative Readout (mRNA expression)	Reference
BALB/c mice immunized with i.n./i.m. FPV-HIV/VV-HIV	Single-cell RT-PCR	-	Gut KdGag197 –205-specific CD8+ T-cells	Granzyme A	High expression	[9]
BALB/c mice immunized with i.n./i.m. FPV-HIV/VV-HIV	Single-cell RT-PCR	-	Gut KdGag197 –205-specific CD8+ T-cells	Perforin	Significantly higher than i.n./i.n. immunization	[9]
BALB/c mice immunized with i.n./i.m. FPV-HIV/VV-HIV	Single-cell RT-PCR	-	Splenic KdGag197 –205-specific CD8+ T-cells	MIP-1 α	Significantly higher than in Peyer's patches	[9]
BALB/c mice immunized with i.n./i.m.	Single-cell RT-PCR	-	Splenic KdGag197 –205-specific	RANTES	Higher expression in IL-13 KO mice	[9]

FPV-
HIV/VV-
HIV

CD8+ T-
cells

Experimental Protocols

The characterization of T-cell responses to the HIV Gag (197-205) epitope relies on a variety of immunological assays. Detailed methodologies for key experiments are provided below.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN- γ Secretion

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[\[14\]](#)[\[15\]](#)

Principle: Cells are cultured on a surface coated with a capture antibody specific for the cytokine of interest (e.g., IFN- γ). Upon stimulation with the antigen (Gag 197-205 peptide), activated cells secrete the cytokine, which is captured by the antibody in the immediate vicinity of the cell. After washing away the cells, a second, biotinylated detection antibody specific for a different epitope on the cytokine is added, followed by an enzyme-conjugated streptavidin. The addition of a substrate results in the formation of a colored spot at the location of each cytokine-secreting cell.

Detailed Protocol:

- **Plate Coating:** Coat a 96-well PVDF membrane plate with an anti-IFN- γ capture antibody overnight at 4°C.[\[8\]](#)[\[16\]](#)
- **Cell Preparation:** Isolate splenocytes from immunized mice or peripheral blood mononuclear cells (PBMCs) from human subjects.
- **Cell Plating:** Wash the coated plate with PBS and block with a suitable blocking buffer. Add the single-cell suspension to the wells at a predetermined density (e.g., 2×10^5 cells/well).[\[7\]](#)
[\[14\]](#)

- **Stimulation:** Add the HIV Gag (197-205) peptide to the wells at a final concentration typically ranging from 1 to 10 µg/mL.^{[7][8]} Include negative (no peptide) and positive (e.g., mitogen) controls.
- **Incubation:** Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
- **Detection:** Wash the wells to remove cells. Add a biotinylated anti-IFN-γ detection antibody and incubate.
- **Enzyme and Substrate:** After another wash, add streptavidin-alkaline phosphatase (or horseradish peroxidase) and incubate. Finally, add the corresponding substrate to develop the spots.
- **Analysis:** Wash the plate, allow it to dry, and count the spots using an automated ELISPOT reader. The results are typically expressed as spot-forming cells (SFC) per million input cells.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of individual T-cells, identifying not only the production of cytokines but also the cell surface phenotype.

Principle: Cells are stimulated with the Gag (197-205) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to accumulate within the cell. The cells are then stained for surface markers (e.g., CD8, CD4), fixed, permeabilized, and stained for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). The stained cells are then analyzed by flow cytometry.

Detailed Protocol:

- **Cell Preparation and Stimulation:** Prepare a single-cell suspension of splenocytes or PBMCs. Stimulate the cells with the Gag (197-205) peptide (typically 1-20 µM) for several hours (e.g., 6 hours) in the presence of co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) and a protein transport inhibitor.^{[7][17]}
- **Surface Staining:** Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., anti-CD8, anti-CD4) to identify the T-cell populations of interest.

- **Fixation and Permeabilization:** Wash the cells to remove excess antibodies. Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) to preserve cell morphology and antigenicity. Permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or a mild detergent) to allow antibodies to access intracellular antigens.
- **Intracellular Staining:** Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN- γ , anti-TNF- α).
- **Flow Cytometry Analysis:** Wash the cells and acquire the data on a flow cytometer. Analyze the data using appropriate software to quantify the percentage of CD8⁺ T-cells producing specific cytokines in response to the Gag peptide.

In Vivo Cytotoxicity Assay

This assay directly measures the cytotoxic function of CTLs in a living animal.

Principle: Two populations of target cells (syngeneic splenocytes) are labeled with different concentrations of a fluorescent dye (e.g., CFSE). One population is pulsed with the Gag (197-205) peptide, while the other serves as a control (unpulsed or pulsed with an irrelevant peptide). The two populations are mixed and injected intravenously into immunized and control mice. After a period of time, splenocytes from the recipient mice are analyzed by flow cytometry to determine the ratio of the two target cell populations. A reduction in the peptide-pulsed target cell population in immunized mice compared to control mice indicates specific in vivo killing.

Detailed Protocol:

- **Target Cell Preparation:** Isolate splenocytes from naive BALB/c mice. Divide the cells into two populations.
- **Labeling and Peptide Pulsing:** Label one population with a high concentration of CFSE (CFSE_{high}) and the other with a low concentration (CFSE_{low}). Pulse the CFSE_{high} population with the Gag (197-205) peptide (e.g., 5 μ g/ml).^[10] The CFSE_{low} population serves as the internal control.
- **Injection:** Mix the two populations at a 1:1 ratio and inject intravenously into immunized and naive control mice.

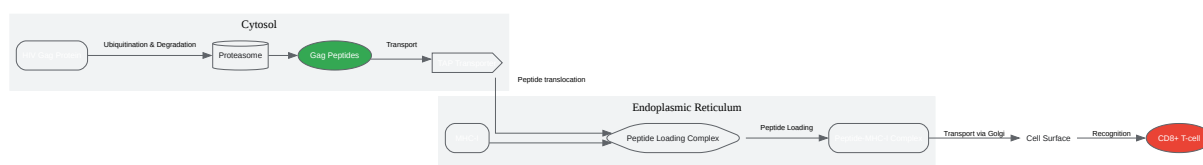
- Analysis: After 16-18 hours, harvest the spleens from the recipient mice and prepare single-cell suspensions. Analyze the cells by flow cytometry to determine the number of CFSE^{high} and CFSE^{low} cells.
- Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: $[1 - (\text{ratio in immunized mice} / \text{ratio in naive mice})] \times 100$, where the ratio is (number of CFSE^{high} cells / number of CFSE^{low} cells).

Cellular and Signaling Pathways

The recognition of the HIV Gag (197-205) peptide by CD8⁺ T-cells is a multi-step process involving antigen processing and presentation, followed by T-cell receptor signaling.

MHC Class I Antigen Presentation Pathway

Endogenously synthesized viral proteins, such as the HIV Gag polyprotein, are processed and presented on MHC class I molecules to CD8⁺ T-cells.



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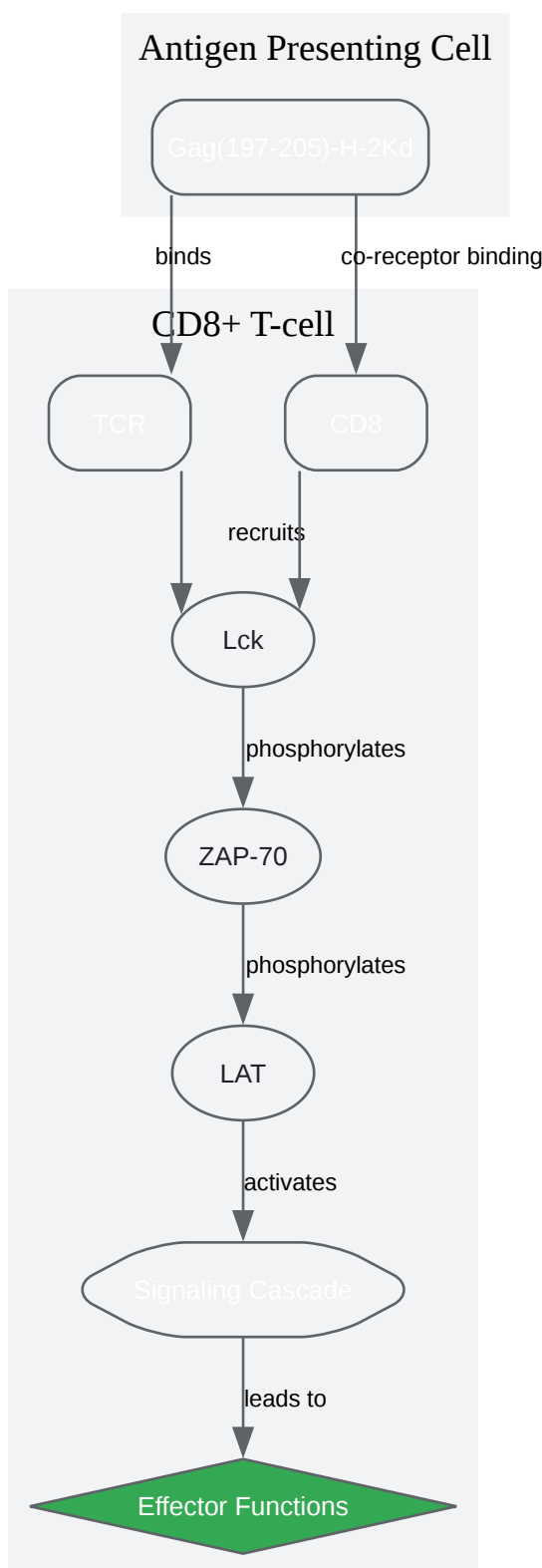
Caption: MHC Class I antigen presentation pathway for HIV Gag protein.

The HIV Gag polyprotein is synthesized in the cytoplasm of an infected cell. It is then targeted for degradation by the proteasome, which cleaves the protein into smaller peptides, including

the Gag (197-205) epitope.^[18] These peptides are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). In the ER, the peptides are loaded onto newly synthesized MHC class I molecules, a process facilitated by the peptide-loading complex. The stable peptide-MHC class I complex is then transported to the cell surface for presentation to CD8+ T-cells.^[19]

CD8+ T-Cell Recognition and Signaling

The interaction between the T-cell receptor (TCR) on a CD8+ T-cell and the Gag (197-205)-H-2Kd complex on the surface of an infected cell initiates a signaling cascade that leads to T-cell activation.



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Caption: General TCR signaling pathway upon peptide-MHC-I recognition.

The TCR on the CD8+ T-cell specifically recognizes the three-dimensional structure of the Gag (197-205) peptide bound to the H-2Kd molecule. The CD8 co-receptor also binds to a non-polymorphic region of the MHC class I molecule, stabilizing the interaction. This binding event brings the TCR and associated CD3 signaling molecules into close proximity with the co-receptor-associated kinase Lck. Lck then phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 chains, which recruits and activates another kinase, ZAP-70. Activated ZAP-70 phosphorylates downstream adaptor proteins like LAT, initiating a complex signaling cascade that ultimately leads to the activation of transcription factors (such as NFAT, AP-1, and NF- κ B). These transcription factors drive the expression of genes involved in T-cell proliferation, differentiation, and the execution of effector functions, including the production of IFN- γ and cytotoxic molecules.

Conclusion

The **HIV Gag peptide (197-205)** serves as a critical tool for dissecting the intricacies of the cellular immune response to HIV in preclinical models. Its well-defined immunodominance and H-2Kd restriction have facilitated a detailed understanding of CD8+ T-cell activation, effector functions, and the underlying molecular and cellular pathways. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals working to design and evaluate novel T-cell-based vaccines and immunotherapies against HIV. Further research focusing on translating these findings to human immune responses and diverse HIV clades will be crucial for the development of a globally effective HIV vaccine.

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